1-(1-Methoxyethyl)-4-methoxymethylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethyl)-4-methoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zeolites or metal oxides may also be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxyethyl)-4-methoxymethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring is attacked by electrophiles. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nitration: Nitro derivatives of the benzene ring.
Halogenation: Halogenated benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(1-Methoxyethyl)-4-methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethyl)-4-methoxymethylbenzene in chemical reactions typically involves the activation of the aromatic ring towards electrophilic attack. The methoxy groups are electron-donating, which increases the electron density on the benzene ring, making it more reactive towards electrophiles. This activation facilitates various substitution reactions, leading to the formation of substituted benzene derivatives.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the isopropyl group.
p-Cresol (4-Methylphenol): Similar aromatic structure with a hydroxyl group instead of methoxy groups.
p-Xylene (1,4-Dimethylbenzene): Similar aromatic structure with two methyl groups instead of methoxy groups.
Uniqueness: 1-(1-Methoxyethyl)-4-methoxymethylbenzene is unique due to the presence of both methoxy and methoxyethyl groups, which provide distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61145-46-8 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-9(13-3)11-6-4-10(5-7-11)8-12-2/h4-7,9H,8H2,1-3H3 |
InChI Key |
FRHOCXUHFYENFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)COC)OC |
Origin of Product |
United States |
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